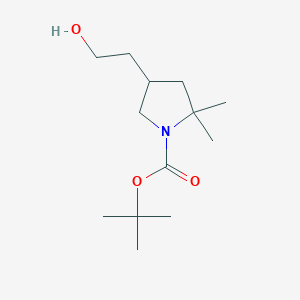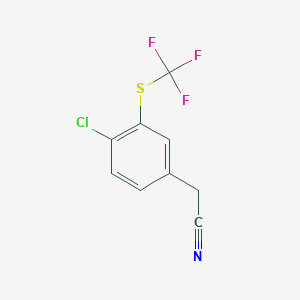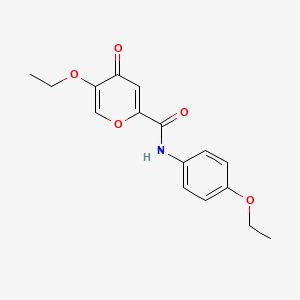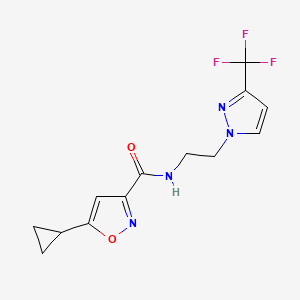
5-cyclopropyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is an intriguing compound of interest in the fields of organic chemistry and pharmacology. Characterized by its unique molecular structure, it combines a cyclopropyl group, a pyrazolyl moiety, and an isoxazole carboxamide backbone. This combination endows the compound with distinctive chemical properties and potential biological activities, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic synthesis methods. The process may begin with the preparation of the key intermediates: the cyclopropyl isoxazole and the 3-(trifluoromethyl)-1H-pyrazole. These intermediates undergo further reactions, including substitution and coupling reactions, to form the target compound. Reagents such as organic bases, solvents like dimethylformamide or dichloromethane, and catalysts might be used to optimize the reaction yields and conditions.
Industrial Production Methods
Industrial-scale production may involve the optimization of reaction steps to maximize yield and reduce costs. The use of continuous flow reactors, high-throughput screening of reaction conditions, and process optimization to ensure the efficient synthesis of high-purity this compound can be expected.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Potential for forming oxidized derivatives.
Reduction: Possible reduction of functional groups.
Substitution: Reactions involving the exchange of substituent groups on the molecular framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide might be employed.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Typical reagents might include alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products Formed
The products from these reactions vary depending on the conditions and reagents used but typically include modified versions of the original compound with different functional groups substituted or additional groups appended.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can serve as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology
In biological research, this compound might be used as a probe to study biological pathways or as a lead compound in the development of potential pharmaceuticals.
Medicine
Medicinal chemistry may explore this compound for its pharmacological potential, including its interaction with biological targets and its therapeutic efficacy in preclinical models.
Industry
In the industrial context, 5-cyclopropyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide may find applications in the development of new materials, agrochemicals, or other functional products.
Mechanism of Action
The mechanism by which 5-cyclopropyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide exerts its effects could involve binding to specific molecular targets such as enzymes or receptors. This binding can modulate biological pathways, influencing the compound's biological activity. Further studies are essential to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-cyclopropyl-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
5-cyclopropyl-N-(2-(3-fluoro-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
5-cyclopropyl-N-(2-(3-chloro-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
Uniqueness
The primary distinction of 5-cyclopropyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide lies in its trifluoromethyl group, which imparts unique physicochemical properties such as increased lipophilicity, metabolic stability, and potential bioactivity that may differentiate it from other similar compounds.
Hopefully that gives you a solid starting point. Let me know if there’s anything else I can add!
Properties
IUPAC Name |
5-cyclopropyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c14-13(15,16)11-3-5-20(18-11)6-4-17-12(21)9-7-10(22-19-9)8-1-2-8/h3,5,7-8H,1-2,4,6H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHXSFFCBVCUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
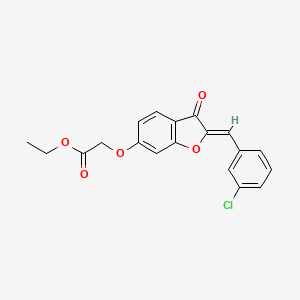
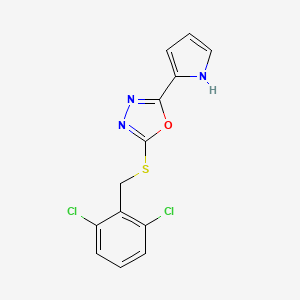
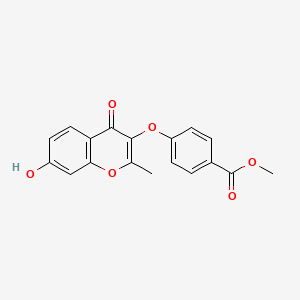
![(3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2688974.png)
![2-Bromo-4-chloro-n-[1-(propan-2-yl)-1h-pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2688975.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2688976.png)
![1-[4-(Pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B2688978.png)
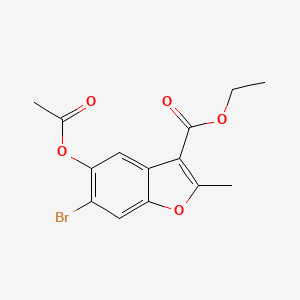
![1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B2688980.png)


